Actaplanin A
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Overview
Description
Actaplanin A is a complex of broad-spectrum antibiotics produced by the bacterium Actinoplanes missouriensis . It belongs to the glycopeptide class of antibiotics, which are known for their effectiveness against Gram-positive bacteria. This compound was first identified in 1984 by researchers at Eli Lilly and Co. using high-performance liquid chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actaplanin A is produced through the fermentation of Actinoplanes missouriensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic complex is then isolated and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large bioreactors, and the antibiotic is extracted and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Actaplanin A undergoes various chemical reactions, including hydrolysis and methanolysis. Hydrolysis of this compound results in the formation of aglycones, which retain the antimicrobial activity of the parent compound .
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of acidic or basic conditions to break down the compound into its constituent parts.
Methanolysis: Involves the use of methanol to selectively remove sugar moieties from the compound.
Major Products Formed:
Scientific Research Applications
Actaplanin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Actaplanin A exerts its effects by binding to the D-Ala-D-Ala terminus of lipid II, a crucial component in bacterial cell wall synthesis. This binding inhibits the final stages of peptidoglycan biosynthesis, leading to bacterial cell death . The molecular targets include the enzymes involved in cell wall synthesis, and the pathways affected are those related to peptidoglycan biosynthesis .
Comparison with Similar Compounds
Teicoplanin: Another glycopeptide antibiotic produced by Actinoplanes teichomyceticus.
Vancomycin: A well-known glycopeptide antibiotic used extensively in clinical settings.
UK-68,597: A glycopeptide antibiotic produced by Actinoplanes sp.
Uniqueness of Actaplanin A: this compound is unique due to its specific glycosylation pattern and its effectiveness against a broad spectrum of Gram-positive bacteria. Unlike some other glycopeptide antibiotics, this compound has been shown to retain significant antimicrobial activity even after the removal of its sugar moieties .
Properties
CAS No. |
88357-81-7 |
---|---|
Molecular Formula |
C90H101ClN8O40 |
Molecular Weight |
1970.2 g/mol |
IUPAC Name |
methyl 22-amino-2-[(4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-chloro-64-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate |
InChI |
InChI=1S/C90H101ClN8O40/c1-29-47-18-35(19-48(29)131-87-74(116)70(112)66(108)53(25-100)133-87)61-83(122)97-62-36-20-51(128-38-9-4-31(5-10-38)14-43(80(119)95-61)94-81(120)59(93)32-6-12-45(106)49(17-32)130-47)78(138-90-79(73(115)69(111)56(28-103)136-90)139-89-76(118)72(114)68(110)55(27-102)135-89)52(21-36)129-46-13-8-34(16-41(46)91)77(137-57-24-42(92)65(107)30(2)127-57)64-85(124)98-63(86(125)126-3)40-22-37(104)23-50(132-88-75(117)71(113)67(109)54(26-101)134-88)58(40)39-15-33(7-11-44(39)105)60(82(121)99-64)96-84(62)123/h4-13,15-23,30,42-43,53-57,59-77,79,87-90,100-118H,14,24-28,92-93H2,1-3H3,(H,94,120)(H,95,119)(H,96,123)(H,97,122)(H,98,124)(H,99,121)/t30-,42-,43?,53-,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1 |
InChI Key |
BCXWYYWMAHVAHK-VNYVUCJKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O |
Origin of Product |
United States |
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